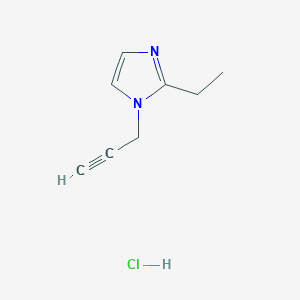
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Descripción general
Descripción
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Imidazole Derivatives
Imidazole compounds are characterized by a five-membered ring containing two nitrogen atoms. They are known for their broad spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Anti-inflammatory
- Antitumor
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.
The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Inhibition of Enzymatic Activity : Similar imidazole derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain imidazoles may interfere with DNA or RNA synthesis in pathogens, contributing to their antimicrobial effects.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The compound also shows antifungal properties, with effective inhibition against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the compound could be a potential candidate for treating fungal infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized imidazole derivatives, including this compound, demonstrated its effectiveness in vitro against Escherichia coli and Staphylococcus aureus. The study utilized the disk diffusion method and reported inhibition zones indicating strong antimicrobial activity .
Case Study 2: Anti-inflammatory Properties
Research has indicated that imidazole derivatives possess anti-inflammatory effects. In a murine model, treatment with 2-ethyl-1-(prop-2-yn-1-y)-1H-imidazole hydrochloride resulted in reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Propiedades
IUPAC Name |
2-ethyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-6-10-7-5-9-8(10)4-2;/h1,5,7H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMWHAFSQBRWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















